4-Chlorophenylsulphonylnitromethane
Description
4-Chlorophenylsulphonylnitromethane is a nitro-substituted sulfonyl compound characterized by a chlorophenyl group attached to a sulfonylnitromethane moiety. This article compares this compound with related compounds, leveraging data from peer-reviewed studies and safety reports to infer its properties and behavior.
Properties
IUPAC Name |
1-chloro-4-(nitromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAZABHPSHKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352851 | |
| Record name | 4-Chlorophenylsulphonylnitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-97-0 | |
| Record name | 4-Chlorophenylsulphonylnitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenylsulphonylnitromethane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with nitromethane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the nitromethane anion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenylsulphonylnitromethane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-chlorophenylsulfonylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
4-Chlorophenylsulphonylnitromethane is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorophenylsulphonylnitromethane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 4-Chlorophenylsulphonylnitromethane, enabling comparative analysis:
Key Observations :
- Reactivity : Sulfonyl chlorides (e.g., (4-Chlorophenyl)methanesulfonyl chloride) are highly reactive intermediates, prone to nucleophilic substitution, whereas sulfonamides (e.g., N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide) exhibit greater stability due to the amide group .
- Electron-Withdrawing Effects : The nitro group in N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide enhances electrophilic aromatic substitution reactivity, a feature likely shared with this compound .
Implications for this compound :
- A similar synthesis route using sulfonyl chloride and a nitro-containing precursor is plausible.
- Characterization methods like IR and X-ray crystallography (as used in for a pyrazole derivative) would be critical .
Biological Activity
4-Chlorophenylsulphonylnitromethane is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a sulfonamide group, which is often linked to various biological activities. The presence of the nitro group enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that compounds related to this compound exhibit moderate to strong antibacterial activity against several bacterial strains. For instance, one study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and colon cancer. For example, specific derivatives showed selective cytotoxicity towards HT-29 colon cancer cells with notable GI50 values .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | GI50 Value (μM) |
|---|---|
| HT-29 (Colon Cancer) | 6.37 |
| CCRF-CEM (Leukemia) | 2.23 |
| RPMI-8226 (Leukemia) | 2.76 |
Enzyme Inhibition
This compound has shown significant enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .
Table 3: Enzyme Inhibition Potency
| Enzyme | Inhibition Potency |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives of this compound were synthesized and tested against a panel of bacteria. Results indicated that certain modifications to the sulfonamide structure enhanced antibacterial efficacy significantly, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of this compound in vivo. Mice models treated with specific derivatives exhibited reduced tumor sizes compared to control groups, supporting the compound's role as a potential chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
